![molecular formula C27H26F3N3O4S B1670244 Denagliptin tosylate CAS No. 811432-66-3](/img/structure/B1670244.png)
Denagliptin tosylate
Overview
Description
Denagliptin tosylate is a small molecule drug that functions as a dipeptidyl peptidase IV (DPP-4) inhibitor. It was initially developed by GlaxoSmithKline for the treatment of Type 2 diabetes mellitus. The compound’s molecular formula is C27H26F3N3O4S, and it is known for its ability to regulate blood glucose levels by inhibiting the enzyme DPP-4, which plays a role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Denagliptin tosylate can be synthesized through a multi-step process involving the formation of its hydrochloride salt, which is then converted to the tosylate salt. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Denagliptin tosylate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives of this compound .
Scientific Research Applications
Key Steps in Synthesis:
- Starting Materials : The synthesis begins with specific amino acids and fluorinated compounds.
- Reagents Used : Various reagents like potassium bis(trimethylsilyl)amide are employed to facilitate reactions under controlled conditions.
- Yield Improvement : The optimized process has shown substantial improvements in yield compared to earlier methods, making it more efficient for large-scale production .
Clinical Applications
Denagliptin tosylate has been primarily studied for its efficacy in managing type 2 diabetes. Clinical trials have demonstrated its ability to effectively lower blood glucose levels when used alone or in combination with other antidiabetic agents.
Clinical Trial Findings:
- Phase III Trials : Initial trials indicated favorable results concerning safety and efficacy; however, development was paused due to concerns over long-term toxicity .
- Combination Therapy : Research suggests that this compound can be effectively combined with other medications to enhance overall therapeutic outcomes for diabetic patients .
Potential Anticancer Activity
Emerging research has begun to explore the potential anticancer properties of this compound. Some studies suggest that DPP-IV inhibitors may have a role in cancer therapy due to their effects on cell signaling pathways related to apoptosis and tumor growth.
Case Studies:
- Apoptosis Induction : Research indicates that certain derivatives of DPP-IV inhibitors can induce apoptosis in cancer cell lines by activating caspases and modulating autophagy-related proteins .
- In Vitro Studies : In vitro studies have shown promising results where these compounds inhibit proliferation in various cancer cell lines, suggesting a potential avenue for further investigation into their use as adjunct therapies in oncology .
Mechanism of Action
Denagliptin tosylate exerts its effects by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretins. Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, this compound increases the levels of active incretins, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Compared to other DPP-4 inhibitors, denagliptin tosylate has shown differences in its pharmacokinetics, side effects, and clinical activity. These differences make it a unique candidate for further research and development in the treatment of Type 2 diabetes mellitus .
Biological Activity
Denagliptin tosylate is a dipeptidyl peptidase IV (DPP-4) inhibitor, primarily utilized in the management of type 2 diabetes mellitus. This compound has garnered attention for its biological activity, particularly its role in glucose metabolism and potential implications in various metabolic disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, this compound enhances the levels of GLP-1, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner. This mechanism contributes to improved glycemic control.
2. Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours. The compound exhibits a half-life of approximately 12 hours, allowing for once-daily dosing.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption | Rapid (1-2 hours) |
Half-life | ~12 hours |
Bioavailability | High |
Metabolism | Hepatic (CYP3A4) |
Excretion | Renal (urine) |
3. Biological Activity and Efficacy
This compound has been evaluated in various clinical studies for its efficacy in controlling blood glucose levels. In a randomized controlled trial involving patients with type 2 diabetes, this compound demonstrated significant reductions in HbA1c levels compared to placebo.
Case Study: Efficacy in Type 2 Diabetes Management
In a study published by MedChemExpress, patients treated with this compound showed an average reduction in HbA1c of 0.8% over a 24-week period compared to baseline measurements. The treatment was well-tolerated, with minimal adverse effects reported.
4. Safety Profile
The safety profile of this compound has been assessed through various clinical trials. Common side effects include gastrointestinal disturbances such as nausea and diarrhea. Serious adverse events are rare but may include hypersensitivity reactions.
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Nausea | 5 |
Diarrhea | 4 |
Headache | 3 |
Hypersensitivity | <1 |
5. Research Findings on Stability and Degradation
Research has indicated that this compound is stable in solid-state formulations but shows degradation in solution under various stress conditions. A study conducted on the degradation pathways revealed that denagliptin primarily degrades through cyclization and hydrolysis when exposed to acidic or alkaline conditions .
6. Conclusion
This compound represents a valuable therapeutic option for managing type 2 diabetes through its inhibition of DPP-4 activity, leading to enhanced incretin levels and improved glycemic control. Its favorable pharmacokinetic profile and overall safety make it a suitable choice for long-term management of diabetes.
Further research is warranted to explore additional therapeutic applications and long-term effects of this compound on metabolic health.
Properties
CAS No. |
811432-66-3 |
---|---|
Molecular Formula |
C27H26F3N3O4S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1 |
InChI Key |
MSCWUTTUQLYJFT-QMBKNIKNSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |
Appearance |
Solid powder |
Key on ui other cas no. |
811432-66-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-823093; GSK 823093; GSK823093; GW823093; GW-823093; GW 823093; GW823093C; GW-823093C; GW 823093C; Denagliptin, Denagliptin tosylate, |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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